molecular formula C12H12Cl2N2O B14209635 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride CAS No. 833474-59-2

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride

Katalognummer: B14209635
CAS-Nummer: 833474-59-2
Molekulargewicht: 271.14 g/mol
InChI-Schlüssel: QFYNCQWMCWPWGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H11ClN2O·HCl. It is known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro group, a pyridinylmethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-(2-chloro-4-nitrophenoxy)methylpyridine.

    Reduction: The nitro group is reduced to an amino group using zinc powder and ammonium chloride in a mixed solution of ethanol and water at 60°C overnight.

    Isolation: The reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic phase is separated, washed with saturated brine, and dried.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit BCR-ABL kinase, which is involved in the proliferation of certain cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-4-(pyridin-2-ylmethoxy)aniline: The base compound without the hydrochloride salt.

    4-(Pyridin-2-ylmethoxy)aniline: Lacks the chloro group.

    3-Chloroaniline: Lacks the pyridin-2-ylmethoxy group.

Uniqueness

3-Chloro-4-(pyridin-2-ylmethoxy)aniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit BCR-ABL kinase distinguishes it from other similar compounds, making it a valuable intermediate in the synthesis of targeted antitumor agents .

Eigenschaften

CAS-Nummer

833474-59-2

Molekularformel

C12H12Cl2N2O

Molekulargewicht

271.14 g/mol

IUPAC-Name

3-chloro-4-(pyridin-2-ylmethoxy)aniline;hydrochloride

InChI

InChI=1S/C12H11ClN2O.ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;/h1-7H,8,14H2;1H

InChI-Schlüssel

QFYNCQWMCWPWGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.